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molecular formula C13H15ClN2 B8731901 4-(5-chloro-[1H]-indol-3-yl)-piperidine

4-(5-chloro-[1H]-indol-3-yl)-piperidine

Cat. No. B8731901
M. Wt: 234.72 g/mol
InChI Key: MVDXZCKFTCOBAO-UHFFFAOYSA-N
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Patent
US06218394B1

Procedure details

Crude 5-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole 8a (26 g) was dissolved in glacial acetic acid (330 ml) and PtO2 (0.7 g) was added. The mixture was hydrogenated in a Parr apparatus at 3 atm. for 5 hours. The catalyst was filtered off and excess acetic acid evaporated in vacuo. Water was added and pH was adjusted to >9 by addition of diluted aqueous NH4OH. Extraction with ethyl acetate (2×200 ml) and work-up of the combined organic phases yielded 19 g of crude title compound as a visceous oil.
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
330 mL
Type
solvent
Reaction Step One
Name
Quantity
0.7 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[C:5]2[C:11]1[CH2:12][CH2:13][NH:14][CH2:15][CH:16]=1>C(O)(=O)C.O=[Pt]=O>[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[C:5]2[CH:11]1[CH2:12][CH2:13][NH:14][CH2:15][CH2:16]1

Inputs

Step One
Name
Quantity
26 g
Type
reactant
Smiles
ClC=1C=C2C(=CNC2=CC1)C=1CCNCC1
Name
Quantity
330 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0.7 g
Type
catalyst
Smiles
O=[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
excess acetic acid evaporated in vacuo
ADDITION
Type
ADDITION
Details
Water was added
ADDITION
Type
ADDITION
Details
pH was adjusted to >9 by addition of diluted aqueous NH4OH
EXTRACTION
Type
EXTRACTION
Details
Extraction with ethyl acetate (2×200 ml)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
ClC=1C=C2C(=CNC2=CC1)C1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 19 g
YIELD: CALCULATEDPERCENTYIELD 72.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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